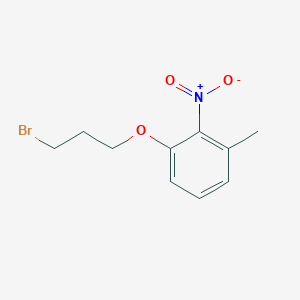

1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene

Overview

Description

1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene, also known by its chemical formula C<sub>10</sub>H<sub>13</sub>BrO , is a synthetic organic compound. It belongs to the class of nitrobenzenes , characterized by the presence of a nitro group (-NO<sub>2</sub>) attached to a benzene ring. The compound features a bromopropoxy group (-OCH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>Br) at the 3-position of the benzene ring.

Synthesis Analysis

The synthesis of 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene involves several steps. One common method is the nitration of 3-methylphenol (m-cresol) followed by alkylation with 3-bromopropanol . The reaction proceeds under acidic conditions, resulting in the desired product.

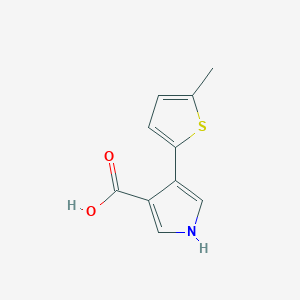

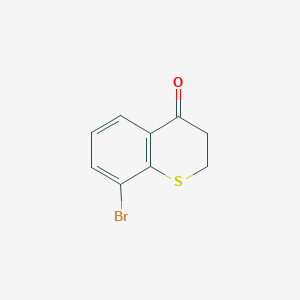

Molecular Structure Analysis

The molecular structure of 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene consists of:

- A benzene ring with a nitro group (-NO<sub>2</sub>) at the 2-position.

- A methyl group (-CH<sub>3</sub>) at the 3-position.

- A bromopropoxy group (-OCH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>Br) at the 3-position.

Chemical Reactions Analysis

- Substitution Reactions : The bromine atom in the bromopropoxy group can undergo substitution reactions, such as nucleophilic substitution or elimination reactions.

- Reduction Reactions : The nitro group can be reduced to an amino group (-NH<sub>2</sub>), yielding different derivatives.

- Aryl Ether Formation : The bromopropoxy group can participate in aryl ether formation reactions.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts at a specific temperature (exact value varies).

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

- Color : The compound may appear as a pale yellow to brown solid.

Scientific Research Applications

Photovoltaic Applications

1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene, although not directly studied, is structurally related to derivatives like 1-Bromo-4-Nitrobenzene, which have been explored in photovoltaic applications. In a study, 1-Bromo-4-Nitrobenzene was used as a fluorescent inhibitor in polymer solar cells (PSCs), enhancing the performance by optimizing the electron transfer process and reducing excitonic recombination (Fu et al., 2015).

Complex Formation and Magnetic Properties

Complexes of Schiff base ligands related to 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene have been synthesized and studied for their spectroscopic, thermal, and magnetic properties. Such compounds have potential applications in the field of molecular magnetism and as ligands in coordination chemistry (Ahmadi & Amani, 2012).

Photoreactivity with Hydrobromic Acid

Nitrobenzene derivatives, similar in structure to 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene, have been studied for their reactivity under photolytic conditions with hydrobromic acid. This research provides insights into the photoreaction mechanisms of nitrobenzene compounds, which can be critical in understanding their behavior under different environmental and experimental conditions (McIntyre, Coleman, & Wubbels, 2004).

Polyisobutylene End-quenching

The compound is also structurally similar to alkoxybenzenes used in the end-quenching of polyisobutylene, a process significant in the field of polymer chemistry. Such studies explore the efficiency and specificity of end-quenching reactions, which are vital for understanding and improving polymer synthesis techniques (Yang & Storey, 2015).

Synthesis and Structural Analysis

Photophysical and Photochemical Properties

The photophysics and photochemistry of nitrobenzene compounds, akin to 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene, have been extensively studied. These investigations provide insights into the decay paths and electronic interactions within these compounds, which are valuable in fields like photochemistry and materials science (Giussani & Worth, 2017).

Safety And Hazards

- Toxicity : As with most nitrobenzenes, 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene is toxic. Avoid inhalation, skin contact, and ingestion.

- Flammability : It is not highly flammable but should be handled with care.

- Environmental Impact : Dispose of it properly to prevent environmental contamination.

Future Directions

Research on this compound could explore:

- Functional Group Modifications : Investigate further reactions to enhance its versatility.

- Biological Activity : Assess its potential as a drug candidate or bioactive molecule.

properties

IUPAC Name |

1-(3-bromopropoxy)-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-8-4-2-5-9(10(8)12(13)14)15-7-3-6-11/h2,4-5H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRYHCNWUWUGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656031 | |

| Record name | 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene | |

CAS RN |

848589-66-2 | |

| Record name | 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1438659.png)

![1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1438661.png)

![5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,4,7-tetraene](/img/structure/B1438668.png)

![6-[(Difluoromethyl)sulfanyl]pyridin-3-amine](/img/structure/B1438671.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide](/img/structure/B1438672.png)

![1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1438675.png)

![[5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438676.png)